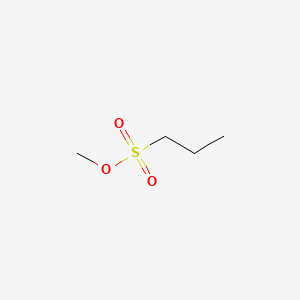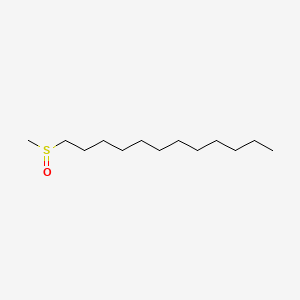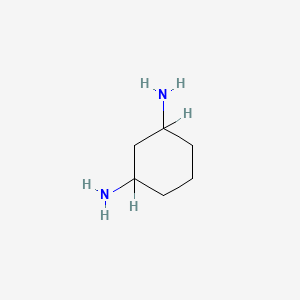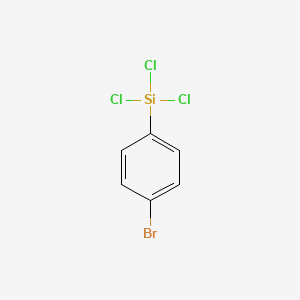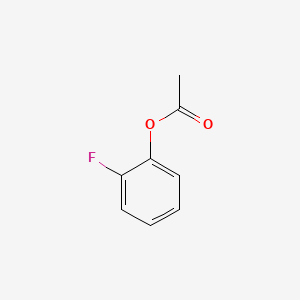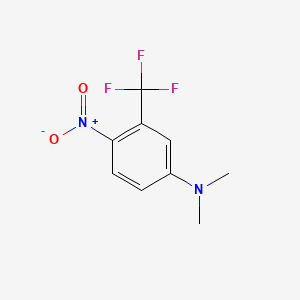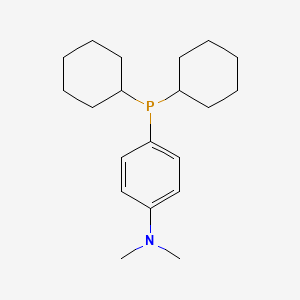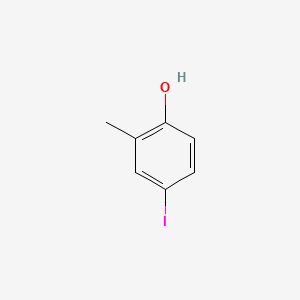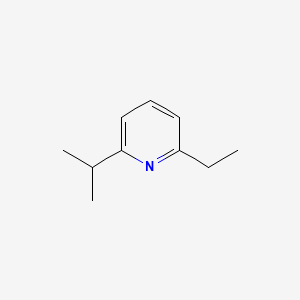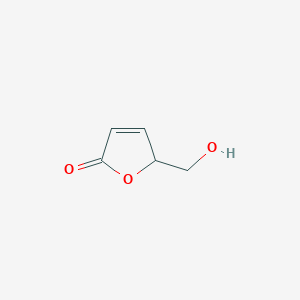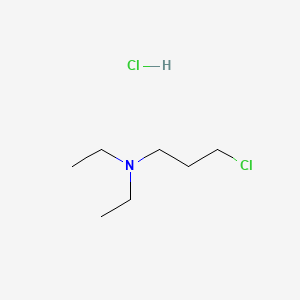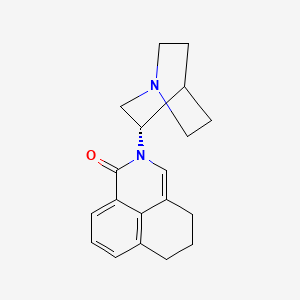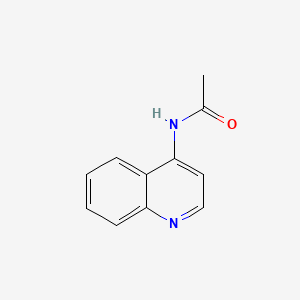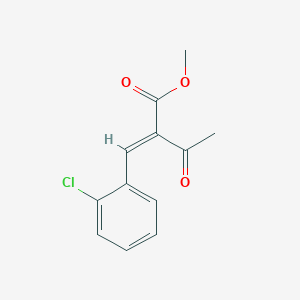
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, also known as Methyl 2-(2-chlorobenzylidene)-malonate, is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is synthesized by the condensation of 2-chlorobenzaldehyde with methyl acetoacetate. The resulting product is a yellow crystalline solid that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate and its derivatives have been the subject of molecular docking and structural studies, highlighting their potential in bonding with biological targets. For instance, a comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of related butanoic acid derivatives revealed their significant biological activities. These compounds, characterized by their stability due to hyper-conjugative interactions and charge delocalization, were shown to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance. The study employed FT-IR, FT-Raman spectra, and DFT approach calculations, indicating the compounds as promising candidates for nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Characterization of Novel Derivatives
Another realm of research involving Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate focuses on the synthesis and characterization of novel derivatives. A study reported the synthesis of a pyrazole derivative using a Knoevenagel approach, starting from ethyl acetoacetate and benzaldehyde, which subsequently underwent cyclocondensation with phenylhydrazine hydrochloride. The synthesized compound, characterized using methods like NMR, UV-Vis, and X-ray diffraction, demonstrated significant antioxidant properties, further substantiated by DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Antimicrobial and Antioxidant Activities
Research on the antimicrobial and antioxidant properties of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate derivatives has also been conducted. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, was evaluated in vitro for its antimicrobial and antioxidant susceptibilities. The structural proof and compound's efficacy were determined through spectral studies and X-ray diffraction, highlighting its potential in medical and pharmaceutical applications (Kumar et al., 2016).
Photolysis Studies
The photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, has been studied, providing insights into the reaction pathways and the formation of various by-products. Such studies are crucial for understanding the environmental fate and transformation of these chemicals under light exposure (Enev et al., 1987).
Propriétés
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKWCPLHQYQLU-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)
